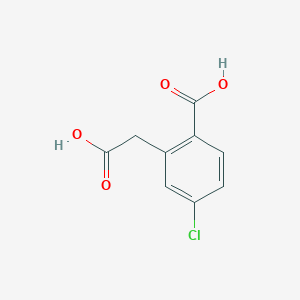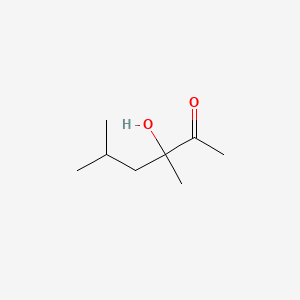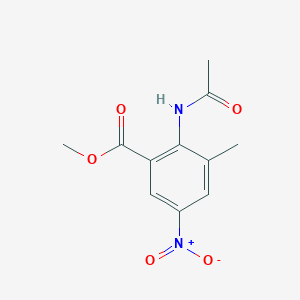
5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid
Descripción general
Descripción
5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid is a chemical compound with the linear formula C12H16O4 . It has a molecular weight of 224.259 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string:InChI=1S/C12H16O4/c1-16-11-8-9 (6-7-10 (11)13)4-2-3-5-12 (14)15/h6-8,13H,2-5H2,1H3, (H,14,15) . The SMILES representation is O(C=1C=C(CCCCC(O)=O)C=CC1O)C .
Aplicaciones Científicas De Investigación
Biosynthesis and Natural Products
- Biosynthetic Pathways : A study by Hiraga et al. (1998) identified 5-(3-Hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid in the roots of Athyrium yokoscense, suggesting a biosynthetic pathway involving meta-hydroxylation of benzoic acid (Hiraga et al., 1998).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Constituent Amino Acids in Toxins : Shimohigashi et al. (1976) reported on the synthesis of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in AM-toxins, highlighting its significance in toxin chemistry (Shimohigashi et al., 1976).
Materials Science and Chemistry
- Linkers for Solid Phase Synthesis : Bleicher et al. (2000) synthesized 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid as a new linker for solid-phase synthesis, demonstrating its higher acid stability compared to standard trityl resins (Bleicher et al., 2000).
- Radioactive Labeling for Imaging : Matarrese et al. (1997) synthesized 5-methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime labeled with carbon-11, a potential radioligand for serotonin uptake sites in the human brain using PET imaging (Matarrese et al., 1997).
Organic Chemistry and Synthesis
- Synthesis of Aromatic L-Amino Acids : Aoyagi et al. (1986) prepared L-2-amino-5-(p-methoxyphenyl)pentanoic acid, a unique aromatic L-amino acid, by hydrogenating its precursor, highlighting its synthesis process (Aoyagi et al., 1986).
Analytical Chemistry
- Chromogenic Amino Acid for Protease Assay : Badalassi et al. (2002) synthesized a chromogenic amino acid for use in a selective HIV-protease assay, demonstrating the compound's application in biochemical analysis (Badalassi et al., 2002).
Propiedades
IUPAC Name |
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-16-11-8-9(6-7-10(11)13)4-2-3-5-12(14)15/h6-8,13H,2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQIWBPHESZYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286608 | |
| Record name | 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6342-85-4 | |
| Record name | NSC46655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one](/img/structure/B3055139.png)












